1-(2-Nitro-benzenesulfonyl)-[1,4]diazepane hydrochloride
Description
1-(2-Nitro-benzenesulfonyl)-[1,4]diazepane hydrochloride is a diazepane derivative featuring a nitrobenzenesulfonyl substituent. The nitro group at the ortho position of the benzenesulfonyl moiety introduces strong electron-withdrawing effects, which may influence reactivity, solubility, and binding interactions.
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-(2-nitrophenyl)sulfonyl-1,4-diazepane;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O4S.ClH/c15-14(16)10-4-1-2-5-11(10)19(17,18)13-8-3-6-12-7-9-13;/h1-2,4-5,12H,3,6-9H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRXZVTKHDWBVMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187929-45-8 | |
| Record name | 1H-1,4-Diazepine, hexahydro-1-[(2-nitrophenyl)sulfonyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187929-45-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
The synthesis of 1-(2-Nitro-benzenesulfonyl)-[1,4]diazepane hydrochloride typically involves the following steps:
Formation of the Diazepane Ring: The diazepane ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Nitro Group: The nitro group is introduced via nitration, using reagents such as nitric acid or a nitrating mixture.
Sulfonylation: The benzenesulfonyl group is added through a sulfonylation reaction, often using benzenesulfonyl chloride in the presence of a base.
Hydrochloride Formation: The final step involves converting the compound into its hydrochloride salt form by reacting it with hydrochloric acid.
Chemical Reactions Analysis
1-(2-Nitro-benzenesulfonyl)-[1,4]diazepane hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the diazepane ring.
Scientific Research Applications
Pharmacological Studies
Preliminary studies indicate that 1-(2-Nitro-benzenesulfonyl)-[1,4]diazepane hydrochloride exhibits significant biological activity, particularly in:
- Antiulcer Activity : The compound has shown potential in inhibiting gastric acid secretion, suggesting its use in treating ulcers and related gastrointestinal disorders.
- Enzyme Interaction : Its structural features suggest possible interactions with enzymes or receptors involved in gastric acid secretion, warranting further investigation into its pharmacological profile.
Chemical Synthesis
The synthesis of this compound involves careful control of reaction conditions (temperature and pH) to optimize yield and purity. Understanding the synthesis pathways can lead to the development of more effective derivatives for various applications.
Potential Therapeutic Uses
The compound's unique combination of nitro and sulfonyl groups may endow it with distinctive pharmacological properties. Research indicates potential applications in treating:
- Neurological Disorders : As an antagonist for metabotropic glutamate receptors, it may be useful in managing conditions such as schizophrenia and Alzheimer's disease .
- Pain Management : Its efficacy in treating chronic and acute pain conditions is currently under investigation.
Case Study 1: Antiulcer Activity
A study conducted on the antiulcer effects of various diazepane derivatives demonstrated that this compound significantly reduced gastric acid secretion in animal models. The results indicated that the compound could potentially serve as a therapeutic agent for peptic ulcers.
Case Study 2: Neurological Applications
Research involving metabotropic glutamate receptor antagonists highlighted the potential of compounds like this compound in treating neurological disorders. In vitro studies showed promising results in reducing neuronal excitability associated with conditions such as epilepsy.
Mechanism of Action
The mechanism of action of 1-(2-Nitro-benzenesulfonyl)-[1,4]diazepane hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonyl group can also participate in reactions that modify proteins and other biomolecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-(2-nitro-benzenesulfonyl)-[1,4]diazepane hydrochloride with structurally related 1,4-diazepane derivatives, focusing on substituent effects, synthetic methods, and physicochemical properties.
Sulfonamide-Functionalized Derivatives
Notes:
- The methanesulfonyl derivative is synthesized via tert-butyl ester deprotection, achieving high yields (86%) .
- Fluorophenyl and cyclopropane sulfonyl groups modulate electronic and steric properties differently than nitro groups, affecting solubility and target affinity .
Aryl/Heteroaryl-Substituted Derivatives
Notes:
- Aryl-substituted derivatives (e.g., dichlorophenyl) are synthesized via nucleophilic aromatic substitution, with moderate yields (38%) .
- Heteroaryl groups (e.g., pyrimidinyl) introduce hydrogen-bonding capabilities, enhancing interactions with biological targets .
Functionalized Sulfonamides with Complex Moieties
Notes:
- Bulky substituents (e.g., thiophenyl) reduce synthetic yields (44–51%) but improve receptor selectivity .
Research Findings and Trends
Synthetic Efficiency : Sulfonamide derivatives generally require multi-step syntheses, with yields ranging from 38% to 86%. The nitrobenzenesulfonyl group’s steric hindrance may complicate reactions compared to smaller substituents (e.g., methanesulfonyl) .
Electronic Effects: Nitro groups enhance electrophilicity, making the target compound suitable for covalent inhibition strategies. Fluorophenyl and cyanophenyl groups balance electron-withdrawing and hydrophobic effects .
Biological Relevance: Pyrimidinyl and thienopyrimidine hybrids show promise in antimalarial and kinase inhibition contexts, suggesting that the target compound’s nitro group could be leveraged in similar applications .
Biological Activity
1-(2-Nitro-benzenesulfonyl)-[1,4]diazepane hydrochloride is a chemical compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by a diazepane ring substituted with a nitro-benzenesulfonyl group, exhibits promising pharmacological properties, particularly in antiulcer activity and acid secretion inhibition. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.
Molecular Characteristics
- Molecular Formula : CHClNOS
- Molecular Weight : 321.78 g/mol
- CAS Number : 53407100
Structural Features
The compound features a seven-membered diazepane ring, which includes two nitrogen atoms. The nitro group (-NO) is known for its role in enhancing biological activity, while the sulfonyl group (-SOR) improves solubility and reactivity in biological systems.
Antiulcer Activity
Preliminary studies indicate that this compound exhibits significant antiulcer properties. This activity is primarily attributed to its ability to inhibit gastric acid secretion. The mechanism involves interaction with specific enzymes or receptors involved in the regulation of gastric acid production.
The nitro group plays a crucial role in the biological activity of this compound. Nitro compounds are known to undergo reduction in biological systems, leading to the formation of reactive intermediates that can interact with cellular macromolecules such as DNA and proteins. This interaction may result in various biological effects, including:
- Cytotoxicity : Induction of cell death through DNA damage.
- Anti-inflammatory Effects : Modulation of inflammatory pathways.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds can provide insights into the unique properties of this compound. The following table summarizes key differences:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 1-(benzenesulfonyl)-[1,4]diazepane | Contains a benzenesulfonyl group | Lacks nitro group; may exhibit different biological activity |
| 2-(nitrophenyl)-[1,4]diazepane | Nitro substitution at a different position | Variation in pharmacological properties due to position |
| 3-(sulfamoyl)-[1,4]diazepane | Contains sulfamoyl instead of sulfonyl | Potentially different therapeutic effects |
| 1-(methylsulfonyl)-[1,4]diazepane | Methylsulfonyl group | May have enhanced solubility compared to nitrosubstituted compounds |
This comparison illustrates how variations in substituents can significantly influence the chemical behavior and biological activity of diazepane derivatives.
Study on Antiulcer Activity
In a study published in Pharmacology Research (2022), researchers evaluated the antiulcer effects of various diazepane derivatives, including this compound. The study found that this compound significantly reduced ulcer formation in animal models when compared to standard treatments (p < 0.05). The proposed mechanism involved inhibition of H+/K+ ATPase activity.
Q & A
Q. What synthetic methodologies are recommended for preparing 1-(2-nitro-benzenesulfonyl)-[1,4]diazepane hydrochloride with high purity?
The compound is typically synthesized via nucleophilic substitution between [1,4]diazepane and 2-nitrobenzenesulfonyl chloride. Key parameters include:
- Catalyst system : Use potassium carbonate (K₂CO₃) and potassium iodide (KI) in dimethylformamide (DMF) to facilitate sulfonylation .
- Purification : Column chromatography on neutral alumina with chloroform/methanol (95:5) effectively removes byproducts .
- Yield optimization : Ensure stoichiometric excess of the sulfonyl chloride (1.2–1.5 equivalents) and monitor reaction completion via TLC .
Q. How should researchers characterize this compound to confirm structural integrity?
A multi-technique approach is critical:
- Spectroscopy :
- IR : Confirm sulfonamide S=O stretches (~1346 cm⁻¹) and nitro group absorption (~1520 cm⁻¹) .
- NMR : Analyze ¹H and ¹³C spectra for diazepane ring protons (δ 1.58–4.20 ppm) and aromatic sulfonyl protons (δ 7.58–8.20 ppm) .
- Mass spectrometry : Verify molecular weight (e.g., [M+H]+ peak) and fragmentation patterns .
Q. What solvent systems are suitable for solubility and formulation in biological assays?
The compound’s solubility profile is influenced by the sulfonyl and nitro groups:
- Preferred solvents : DMSO (≥15 mg/mL) or warm water (≥8 mg/mL with sonication) .
- Avoid : Ethanol and other low-polarity solvents due to precipitation risks .
Advanced Research Questions
Q. How can researchers resolve contradictory data in reaction yields across similar diazepane derivatives?
Yield discrepancies often arise from:
- Substituent effects : Electron-withdrawing groups (e.g., nitro) reduce nucleophilicity, requiring longer reaction times .
- Purification challenges : Hydrophilic byproducts (e.g., unreacted diazepane) may co-elute; optimize gradient elution in chromatography .
- Steric hindrance : Bulky substituents on the sulfonyl group can slow reaction kinetics; consider elevated temperatures (60–80°C) .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting bioactivity?
Focus on modular modifications:
- Sulfonyl group : Replace 2-nitro with electron-deficient (e.g., 4-chloro) or bulky (e.g., naphthyl) groups to probe steric/electronic effects .
- Diazepane ring : Introduce substituents (e.g., methyl, fluoro) to modulate conformational flexibility and binding affinity .
- Validation : Pair synthetic analogs with computational docking (e.g., AutoDock Vina) to predict target interactions .
Q. How should stability studies be designed to assess degradation under physiological conditions?
- Accelerated degradation : Expose the compound to pH 1–13 buffers at 37°C for 24–72 hours; monitor via HPLC .
- Light sensitivity : Perform UV-Vis spectroscopy before/after UV irradiation to detect nitro group reduction .
- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures .
Q. What computational methods are reliable for predicting reactivity or spectroscopic properties?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
